2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a dimethoxyphenyl group, and an imidazo[1,2-a]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the imidazo[1,2-a]pyridine core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the 4-chlorophenoxyacetic acid with the imidazo[1,2-a]pyridine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- **2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- **2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]butyramide
Uniqueness
2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide is unique due to its imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C24H22ClN3O4 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O4/c1-15-10-11-28-21(12-15)26-23(16-4-9-19(30-2)20(13-16)31-3)24(28)27-22(29)14-32-18-7-5-17(25)6-8-18/h4-13H,14H2,1-3H3,(H,27,29) |
InChI Key |
JFIJJBDNFGMMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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